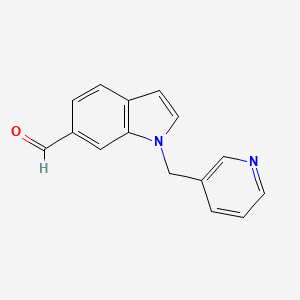
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde” is a complex organic molecule that contains an indole ring and a pyridine ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyridine ring via a methylene bridge. The aldehyde functional group is attached to the 6-position of the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the nitrogen in the pyridine ring, which can act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the aldehyde group could make it more reactive .Scientific Research Applications
Catalytic Applications
Research has demonstrated the synthesis of palladacycles using bi- and tridentate ligands with an indole core, such as "1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde". These complexes have been found efficient as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes, showcasing the versatility of indole-derived compounds in catalytic processes (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
The Knoevenagel condensation of indole derivatives has led to the synthesis of various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, further demonstrating the utility of indole derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Dyachenko et al., 2018).
Novel Functional Derivatives
The reactivity of indole carbaldehyde derivatives under specific conditions has been explored to form new functional derivatives, contributing to the development of novel heterocyclic compounds. Such research expands the scope of indole-based compounds in organic synthesis and potential pharmaceutical applications (Dotsenko et al., 2018).
Antimicrobial Activity
Some studies have focused on the synthesis of novel compounds starting from indole carbaldehydes to evaluate their antimicrobial activities. This research underlines the significance of indole derivatives in developing new antimicrobial agents, highlighting their potential in addressing the challenge of antibiotic resistance (Hamed et al., 2020).
Future Directions
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZNAYFQMKSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

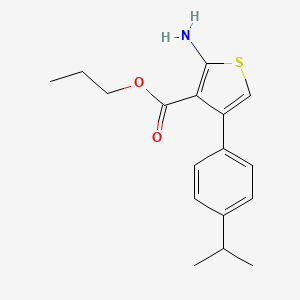
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
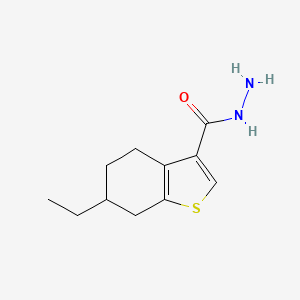
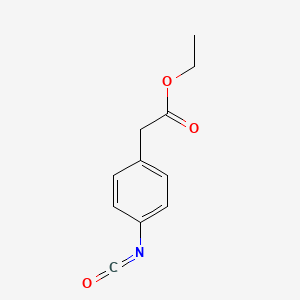
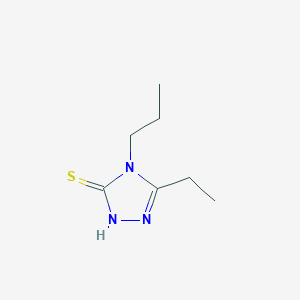
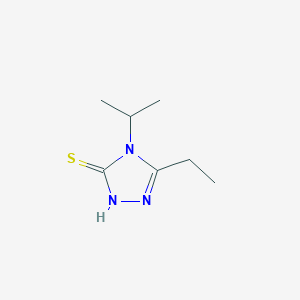
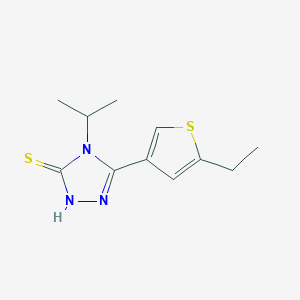
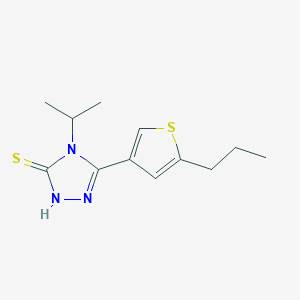

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)